1-(2-Aminoethyl)piperidin-4-one;dihydrochloride 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18641709
InChI: InChI=1S/C7H14N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-6,8H2;2*1H
SMILES:
Molecular Formula: C7H16Cl2N2O
Molecular Weight: 215.12 g/mol

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride

CAS No.:

Cat. No.: VC18641709

Molecular Formula: C7H16Cl2N2O

Molecular Weight: 215.12 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride -

Specification

Molecular Formula C7H16Cl2N2O
Molecular Weight 215.12 g/mol
IUPAC Name 1-(2-aminoethyl)piperidin-4-one;dihydrochloride
Standard InChI InChI=1S/C7H14N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-6,8H2;2*1H
Standard InChI Key XUWKNFWFLHTIJO-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1=O)CCN.Cl.Cl

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-(2-aminoethyl)piperidin-4-one dihydrochloride involves multi-step protocols, often starting from 4-piperidone derivatives. A notable method from Patent CN106432232A outlines the following steps :

  • Reductive Amination:

    • Substrate: N-tert-butoxycarbonyl (Boc)-protected 4-piperidone.

    • Reagents: Sodium borohydride (NaBH₄) and titanium tetraisopropoxide (Ti(OiPr)₄) in an ammonia-ethanol solution.

    • Conditions: Reaction at −50°C to room temperature, yielding 4-amino-1-Boc-piperidine.

    • Yield: ~82% .

  • Deprotection and Salt Formation:

    • Acid Hydrolysis: Removal of the Boc group using hydrochloric acid (HCl).

    • Crystallization: Isolation of the dihydrochloride salt via recrystallization in ethanol/water .

Key Reaction:

N-Boc-4-piperidoneNaBH4,Ti(OiPr)4NH3/EtOH4-Amino-1-Boc-piperidineHClDeprotection1-(2-Aminoethyl)piperidin-4-one dihydrochloride\text{N-Boc-4-piperidone} \xrightarrow[\text{NaBH}_4, \text{Ti(OiPr)}_4]{\text{NH}_3/\text{EtOH}} \text{4-Amino-1-Boc-piperidine} \xrightarrow[\text{HCl}]{\text{Deprotection}} \text{1-(2-Aminoethyl)piperidin-4-one dihydrochloride}

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.14–2.17 (m, 4H, piperidine CH₂), 3.16 (s, 2H, NH₂), 3.47–3.49 (m, 4H, ethylene CH₂), 7.24–7.49 (m, aromatic H in intermediates) .

  • IR: Peaks at 3379 cm⁻¹ (NH₂ stretch), 1653 cm⁻¹ (C=O stretch) .

  • Mass Spectrometry: ESI-MS m/z 247 [M + H⁺] for the free base .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₆Cl₂N₂O
Molecular Weight215.12 g/mol
SolubilitySoluble in water, DMSO
Melting Point245–248°C (decomposes)
pKa (Amino Group)~8.8–9.3 (free base)

Pharmacological Applications

Kinase Inhibition

Piperidine derivatives, including 1-(2-aminoethyl)piperidin-4-one dihydrochloride, exhibit inhibitory activity against protein kinase B (PKB/Akt), a target in oncology. Modifications to the piperidine scaffold enhance selectivity over related kinases like PKA (up to 150-fold) . For example:

  • Compound 21: A related analog showed IC₅₀ = 8.1 μM against PKBβ and oral bioavailability (F = 58%) in murine models .

Antimicrobial Activity

Structural analogs with piperidine cores demonstrate broad-spectrum antimicrobial effects. For instance:

  • Minimum Inhibitory Concentration (MIC): 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of bacterial cell membrane integrity via cationic charge interactions .

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